Thiazole Orange NHS Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

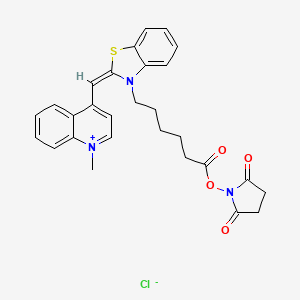

Thiazole Orange NHS Ester is an unsymmetrical cyanine dye that is widely used in the field of molecular biology and biochemistry. This compound is particularly known for its ability to bind to nucleic acids, resulting in a significant increase in fluorescence. This property makes it an invaluable tool for various applications, including the detection and imaging of nucleic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thiazole Orange NHS Ester typically involves the reaction of Thiazole Orange with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-disuccinimidyl carbonate (DSC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature. The resulting product is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: Thiazole Orange NHS Ester primarily undergoes substitution reactions, particularly with primary amines. This reaction forms a stable amide bond, making it suitable for labeling biomolecules such as peptides, proteins, and oligonucleotides .

Common Reagents and Conditions:

Reagents: Primary amines, carbonate buffer (pH 8.75), DMF.

Conditions: The reaction is typically carried out at room temperature with gentle shaking for a specified duration.

Major Products: The major product of the reaction between this compound and primary amines is a conjugate where the Thiazole Orange moiety is covalently attached to the biomolecule via an amide bond .

Aplicaciones Científicas De Investigación

Thiazole Orange NHS Ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for the detection of nucleic acids and other biomolecules.

Biology: Employed in cellular imaging to visualize DNA and RNA within cells.

Medicine: Utilized in diagnostic assays to detect genetic material and monitor gene expression.

Industry: Applied in the development of biosensors and diagnostic kits for various applications .

Mecanismo De Acción

The mechanism of action of Thiazole Orange NHS Ester involves its binding to nucleic acids, which restricts the rotation around the methine bridge of the dye. This restriction leads to a significant increase in fluorescence. The compound acts as an intercalator, inserting itself between the base pairs of double-stranded DNA or RNA, thereby enhancing the thermal stability of the nucleic acid duplex .

Comparación Con Compuestos Similares

Ethidium Bromide: Another intercalating dye used for nucleic acid staining.

SYBR Green: A fluorescent dye used for DNA detection in various assays.

Propidium Iodide: A dye that binds to DNA and is used in cell viability assays.

Uniqueness: Thiazole Orange NHS Ester is unique due to its high fluorescence enhancement upon binding to nucleic acids and its ability to form stable conjugates with biomolecules. This makes it particularly useful for applications requiring high sensitivity and specificity .

Propiedades

Fórmula molecular |

C28H28ClN3O4S |

|---|---|

Peso molecular |

538.1 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]hexanoate;chloride |

InChI |

InChI=1S/C28H28N3O4S.ClH/c1-29-18-16-20(21-9-4-5-10-22(21)29)19-27-30(23-11-6-7-12-24(23)36-27)17-8-2-3-13-28(34)35-31-25(32)14-15-26(31)33;/h4-7,9-12,16,18-19H,2-3,8,13-15,17H2,1H3;1H/q+1;/p-1 |

Clave InChI |

GNZDNIXKHBVSRF-UHFFFAOYSA-M |

SMILES isomérico |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/3\N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |

SMILES canónico |

C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)

![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)